(3-CHLOROPHENYL)(4-PHENETHYLPIPERAZINO)METHANONE
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Overview
Description
(3-CHLOROPHENYL)(4-PHENETHYLPIPERAZINO)METHANONE is a chemical compound that belongs to the class of phenylpiperazine derivatives. These compounds are known for their diverse pharmacological activities and have been studied extensively for their potential therapeutic applications. The compound’s structure includes a 3-chlorophenyl group and a 4-phenethylpiperazine moiety, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-CHLOROPHENYL)(4-PHENETHYLPIPERAZINO)METHANONE typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Intermediate: The synthesis begins with the reaction of 3-chlorobenzoyl chloride with phenethylamine to form an intermediate compound.
Cyclization: The intermediate is then subjected to cyclization with piperazine under reflux conditions to form the desired product.
The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(3-CHLOROPHENYL)(4-PHENETHYLPIPERAZINO)METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(3-CHLOROPHENYL)(4-PHENETHYLPIPERAZINO)METHANONE has been studied for various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has been investigated for its potential as a ligand in receptor binding studies.
Medicine: Research has explored its potential therapeutic applications, including its use as an antihistamine and in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of (3-CHLOROPHENYL)(4-PHENETHYLPIPERAZINO)METHANONE involves its interaction with specific molecular targets in the body. The compound is known to bind to dopamine transporters, inhibiting the reuptake of dopamine and thereby increasing its levels in the synaptic cleft. This action is similar to that of other phenylpiperazine derivatives, which are known to affect neurotransmitter systems .
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine: This compound is structurally similar and also acts on dopamine transporters.
1-(4-Bromophenyl)piperazine: Another phenylpiperazine derivative with similar pharmacological properties.
1-(3-Chloro-4-fluorophenyl)piperazine: A compound with similar chemical structure and biological activity.
Uniqueness
(3-CHLOROPHENYL)(4-PHENETHYLPIPERAZINO)METHANONE is unique due to its specific substitution pattern and the presence of both a 3-chlorophenyl group and a 4-phenethylpiperazine moiety. This unique structure contributes to its distinct pharmacological profile and potential therapeutic applications.
Properties
IUPAC Name |
(3-chlorophenyl)-[4-(2-phenylethyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O/c20-18-8-4-7-17(15-18)19(23)22-13-11-21(12-14-22)10-9-16-5-2-1-3-6-16/h1-8,15H,9-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFVCOAPXGLFNAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=C2)C(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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